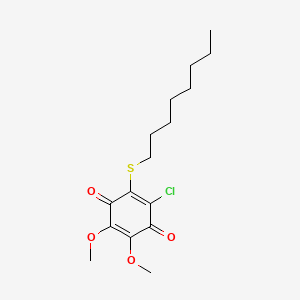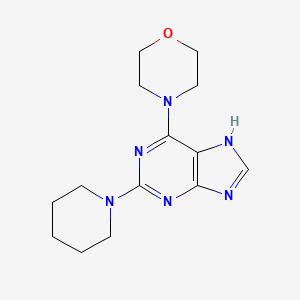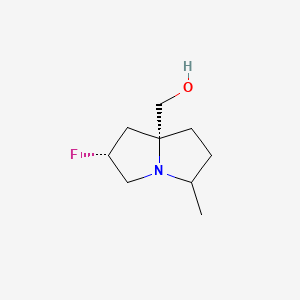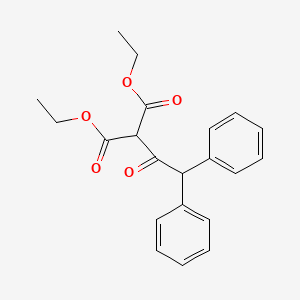
2-Fluorophenanthrene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorophenanthrene-9,10-dione is a chemical compound belonging to the class of phenanthrenequinones It is characterized by the presence of a fluorine atom at the 2-position of the phenanthrene ring and two ketone groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorophenanthrene-9,10-dione typically involves the fluorination of phenanthrene-9,10-dione. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of fluorine.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure safety and efficiency. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving yield.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorophenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of higher quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted phenanthrene derivatives.
Scientific Research Applications
2-Fluorophenanthrene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-Fluorophenanthrene-9,10-dione involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in electron transfer reactions. The quinone groups can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in biological systems. This property is being explored for its potential therapeutic applications, particularly in cancer treatment.
Comparison with Similar Compounds
Phenanthrene-9,10-dione: Lacks the fluorine atom, resulting in different reactivity and properties.
1,10-Phenanthroline-5,6-dione: Another quinone derivative with distinct redox properties.
Anthraquinone: A structurally related compound with widespread industrial applications.
Uniqueness: 2-Fluorophenanthrene-9,10-dione is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and potential applications. The fluorine atom increases the compound’s stability and electron-withdrawing capacity, making it a valuable intermediate in organic synthesis and materials science.
Properties
CAS No. |
1496-13-5 |
|---|---|
Molecular Formula |
C14H7FO2 |
Molecular Weight |
226.20 g/mol |
IUPAC Name |
2-fluorophenanthrene-9,10-dione |
InChI |
InChI=1S/C14H7FO2/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7H |
InChI Key |
NYAVPORNTNZVOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)F)C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Amino-3-carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydrofuran](/img/structure/B14005699.png)
![(5Z)-5-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14005700.png)
![N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride](/img/structure/B14005710.png)



